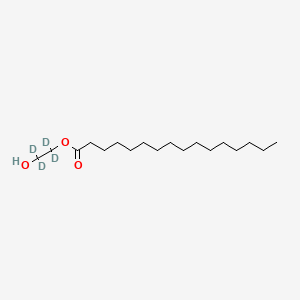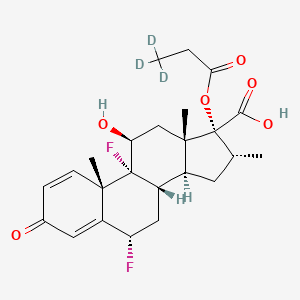![molecular formula C6H13NO2 B12426922 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropene and glycerol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of ethanol as a solvent and sodium hydroxide as a base.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents during the reaction process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 has a wide range of applications in scientific research:
Medicine: It plays a role in the development of therapeutic agents and drug delivery systems.
Industry: The compound is used in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 involves its interaction with specific molecular targets and pathways. For example, in gene delivery applications, the compound forms complexes with nucleic acids, facilitating their transport into cells. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules .
Comparison with Similar Compounds
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 can be compared with other similar compounds such as:
3-Amino-1-propene: This compound has a similar structure but lacks the deuterium atoms, which can affect its stability and reactivity
2-Amino-1,3-propanediol: Another similar compound used in the synthesis of various bioactive molecules.
2-Propen-1-amine: Shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in terms of stability and interaction with biological systems .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
136.20 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-(prop-2-enylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2/i4D2,5D2,6D |
InChI Key |
VKKVHMLNLRBECT-KKIITIRNSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCC=C |
Canonical SMILES |
C=CCNCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


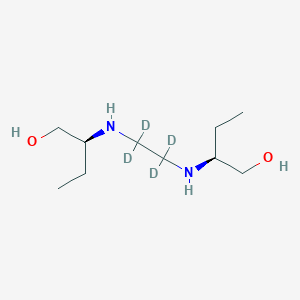

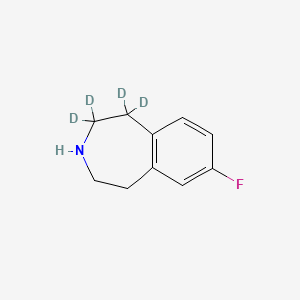
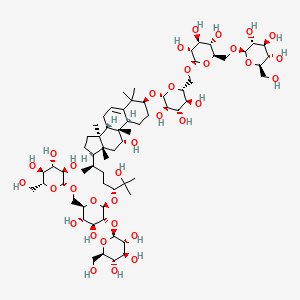
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
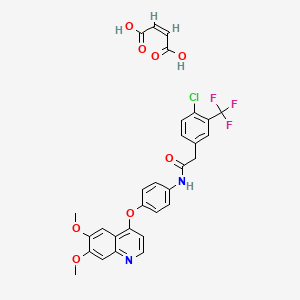
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
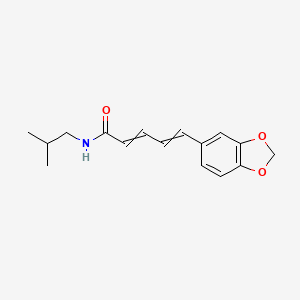
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
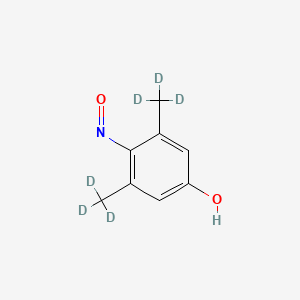
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
